Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-
Description
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a synthetic compound characterized by a benzoyl core substituted with methoxy groups at positions 3 and 5, a benzyloxy group at position 4, and a morpholine moiety attached via an amide bond. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the benzyloxy group) and enhanced solubility (from the morpholine ring).
Properties
CAS No. |
63868-52-0 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO5/c1-23-17-12-16(20(22)21-8-10-25-11-9-21)13-18(24-2)19(17)26-14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
SOJNZLHAYIICJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Established Method for 3,4-Dimethoxybenzoyl Chloride
A patented method (CN108794328A) describes an efficient synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride in tetrahydrofuran (THF) with catalytic N,N-dimethylformamide (DMF) at room temperature. The process involves:
- Reacting 1821 mg of 3,4-dimethoxybenzoic acid in 40 mL THF.
- Adding 0.5 mL DMF as catalyst.
- Adding 3 g thionyl chloride dropwise.
- Stirring at room temperature for 8 hours.
- Workup and purification yield 82.8–83.6% of the benzoyl chloride.
| Parameter | Value |
|---|---|
| Starting material | 3,4-Dimethoxybenzoic acid |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Acylating agent | Thionyl chloride (SOCl2) |
| Reaction temperature | Room temperature (~25°C) |
| Reaction time | 8 hours |
| Yield | 82.8–83.6% |
This method is energy-efficient, environmentally friendly, and yields a stable product suitable for further reactions.
Adaptation for 4-Benzyloxy-3,5-dimethoxybenzoyl Chloride
To synthesize 4-benzyloxy-3,5-dimethoxybenzoyl chloride, a similar approach can be taken by starting from 4-benzyloxy-3,5-dimethoxybenzoic acid. The benzyloxy group can be introduced via benzylation of 3,5-dimethoxy-4-hydroxybenzoic acid before chlorination. The chlorination step would follow the above method with thionyl chloride and DMF catalysis in THF.
Preparation of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-
The final compound is prepared by acylation of morpholine with the synthesized benzoyl chloride intermediate.
General Methods for N-Substituted Morpholine Synthesis
Two main synthetic routes for N-substituted morpholine compounds are reported:
Route 1: Cyclization of amino alcohols with dichlorodiethyl ether to form the morpholine ring, followed by substitution to introduce N-substituents. This route is limited in versatility and often requires multiple steps with low yields.
Route 2: Direct nucleophilic substitution of morpholine with halogenated hydrocarbons or acyl halides in the presence of a base in organic solvents. This method is versatile, one-step, and allows introduction of diverse substituents on nitrogen.
For N-acylation, Route 2 is preferred, where morpholine reacts with the benzoyl chloride derivative under basic conditions to yield the N-(4-benzyloxy-3,5-dimethoxybenzoyl)morpholine.
Typical Reaction Conditions
- React morpholine with 4-benzyloxy-3,5-dimethoxybenzoyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran.
- Use a base such as triethylamine or sodium carbonate to neutralize the generated HCl.
- Stir the reaction mixture at room temperature or slightly elevated temperature until completion.
- Purify the product by extraction, washing, and recrystallization or chromatography.
Reaction Scheme
$$
\text{Morpholine} + \text{4-Benzyloxy-3,5-dimethoxybenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-} + \text{HCl}
$$
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Discovery:
Morpholine derivatives are often investigated for their pharmacological properties. Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- has shown potential as a lead compound in drug discovery programs targeting infections and other diseases. Its structural characteristics may contribute to specific interactions with biological targets, enhancing its efficacy as a therapeutic agent.
2. Anti-Angiogenic Activity:
Research indicates that compounds with similar structures exhibit anti-angiogenic properties. These properties are crucial in developing treatments for diseases characterized by abnormal blood vessel growth, such as cancer. In vitro studies have demonstrated that morpholine derivatives can inhibit endothelial cell proliferation and modulate vascular endothelial growth factor (VEGF) expression .
3. Anticonvulsant Effects:
Some studies suggest that morpholine derivatives may possess anticonvulsant activity. This potential makes them valuable in treating epilepsy and other seizure disorders without significant neurodepressant effects .
Biological Research Applications
1. Interaction Studies:
Understanding the interactions of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- with various biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies can provide insights into how this compound affects cellular signaling pathways and contributes to its therapeutic effects.
2. Structure-Activity Relationship (SAR) Analysis:
The compound's unique substituents allow for extensive SAR analysis, which can help in optimizing its biological activity. By modifying the chemical structure, researchers can tailor the compound for specific therapeutic targets or enhance its efficacy.
Mechanism of Action
The mechanism of action of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key features of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- with related compounds:
Key Observations:
- Substituent Effects : The benzyloxy group in the target compound enhances lipophilicity compared to hydroxy or methoxy groups in analogs like N-(4-hydroxy-3,5-dimethoxybenzoyl)-L-cysteine . This may improve membrane permeability but reduce aqueous solubility.
- Thio vs. Oxo Groups : The thiobenzoyl analog () exhibits reduced hydrogen-bonding capacity compared to the target compound, which could alter binding to biological targets .
Biological Activity
Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring combined with a benzoyl moiety that includes benzyloxy and dimethoxy substituents. Its molecular formula is , with an average mass of approximately 357.406 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug discovery.
Biological Activities
Morpholine derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, studies indicate that morpholino compounds can impede the binding of colchicine to tubulin, thereby disrupting microtubule dynamics and exhibiting cytotoxic effects against cancer cells .
- Anti-Angiogenic Properties : Morpholine derivatives have been investigated for their ability to inhibit angiogenesis— the formation of new blood vessels from existing ones. This property is vital in cancer therapy as tumors often rely on angiogenesis for growth and metastasis .
- Neuroprotective Effects : Research suggests that morpholine compounds may modulate receptors involved in neurodegenerative diseases, potentially providing therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .
Synthesis Methods
The synthesis of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can be accomplished through various methods. Common approaches include:
- Mannich Reaction : This method involves the reaction of morpholine with formaldehyde and an appropriate benzyl derivative.
- Acylation Reactions : The introduction of the benzoyl moiety can be achieved through acylation techniques using acyl chlorides or anhydrides.
- Substitution Reactions : The benzyloxy and dimethoxy groups can be introduced via nucleophilic substitution reactions on the aromatic ring.
Case Study 1: Antitumor Activity
In a study evaluating the structure-activity relationship of morpholino derivatives, it was found that certain substitutions on the benzyl moiety significantly enhanced antitumor activity by promoting tubulin polymerization inhibition .
| Compound Name | Structure | Inhibition Rate (%) |
|---|---|---|
| NSC 370277 | Structure | 85 |
| NSC 381577 | Structure | 90 |
Case Study 2: Anti-Angiogenesis
A comprehensive study assessed the anti-angiogenic effects of various morpholine derivatives. The results demonstrated that these compounds could effectively reduce vascular endothelial growth factor (VEGF) expression and inhibit endothelial cell proliferation in vitro .
| Assay Type | Detection Method | Result |
|---|---|---|
| Endothelial Cell Proliferation | MTT Assay | Decreased cell viability |
| VEGF Expression Inhibition | Western Blot | Significant downregulation |
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Time | Purity (HPLC) |
|---|---|---|---|
| Conventional (DCM) | 78 | 24 hr | 97% |
| Microwave-Assisted | 82 | 30 min | 95% |
| Flow Chemistry | 85 | 2 hr | 98% |
Q. Table 2: Spectral Markers
| Technique | Key Peaks/Features |
|---|---|
| 1H NMR | δ 3.7–4.1 (morpholine), δ 6.8 (aromatic) |
| IR | 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
| MS | [M+H]+ = 386.3, m/z 105 (benzoyl fragment) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
